4-isopropoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide
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Overview
Description
4-isopropoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core with an isopropoxy group and a tetrahydrobenzo[f][1,4]oxazepin-7-yl moiety, making it a unique structure for study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isopropoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzamide core: This can be achieved through the reaction of an appropriate benzoyl chloride with an amine.
Introduction of the isopropoxy group: This step involves the alkylation of the benzamide with isopropyl alcohol under basic conditions.
Construction of the tetrahydrobenzo[f][1,4]oxazepin-7-yl moiety: This is often the most complex step, involving cyclization reactions that may require specific catalysts and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-isopropoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halides and bases.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules in novel ways.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-isopropoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-isopropoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide: can be compared to other benzamide derivatives and oxazepine-containing compounds.
Benzamide derivatives: These compounds often have similar core structures but differ in their substituents, leading to varied chemical and biological properties.
Oxazepine-containing compounds: These compounds share the oxazepine ring but may have different functional groups attached, affecting their reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which can confer unique chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-13(2)26-16-7-4-14(5-8-16)19(23)21-15-6-9-18-17(12-15)20(24)22(3)10-11-25-18/h4-9,12-13H,10-11H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGBBSRDCDJSAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCCN(C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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